molecular formula C13H19NO B13103693 1-Ethyl-5-methoxy-3,3-dimethylindoline

1-Ethyl-5-methoxy-3,3-dimethylindoline

Cat. No.: B13103693
M. Wt: 205.30 g/mol
InChI Key: DUZOILCFMXBYNP-UHFFFAOYSA-N
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Description

1-Ethyl-5-methoxy-3,3-dimethylindoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of scientific research .

Chemical Reactions Analysis

1-Ethyl-5-methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often converting ketones or aldehydes to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

1-Ethyl-5-methoxy-3,3-dimethylindoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-5-methoxy-3,3-dimethylindoline can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Methoxy-2,3,3-trimethylindoline: Used in the synthesis of squaraine dyes.

    Indole-3-carbinol: Known for its anticancer properties.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research and industry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-ethyl-5-methoxy-3,3-dimethyl-2H-indole

InChI

InChI=1S/C13H19NO/c1-5-14-9-13(2,3)11-8-10(15-4)6-7-12(11)14/h6-8H,5,9H2,1-4H3

InChI Key

DUZOILCFMXBYNP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C2=C1C=CC(=C2)OC)(C)C

Origin of Product

United States

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